
para-hydroxy Butyryl fentanyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Para-hydroxy Butyryl fentanyl: is a synthetic opioid analgesic that is structurally similar to known opioids. It is an analog of butyrfentanyl, which itself is a derivative of fentanyl. This compound is regulated as a Schedule I substance in the United States due to its potential for abuse and lack of accepted medical use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of para-hydroxy Butyryl fentanyl typically involves the following steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is a common structural feature in fentanyl analogs.
N-Phenethylation: The next step involves the N-phenethylation of the piperidine ring.
Butyrylation: The final step is the butyrylation of the compound to introduce the butyryl group.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. This involves the use of high-quality reagents and controlled reaction conditions to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Para-hydroxy Butyryl fentanyl can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The compound can also be reduced, although this is less common.
Substitution: Various substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: The major products include ketones and carboxylic acids.
Reduction: Alcohols are the primary products.
Substitution: Halogenated derivatives are the main products
Aplicaciones Científicas De Investigación
Para-hydroxy Butyryl fentanyl is primarily used in research settings due to its structural similarity to other opioids. Its applications include:
Forensic Chemistry: Used as a reference standard in forensic toxicology to identify and quantify fentanyl analogs in biological samples.
Pharmacological Studies: Employed in studies to understand the pharmacokinetics and pharmacodynamics of fentanyl analogs.
Drug Development: Investigated for potential therapeutic applications and to develop countermeasures for opioid abuse
Mecanismo De Acción
Para-hydroxy Butyryl fentanyl exerts its effects by acting as an agonist at the mu-opioid receptors in the central nervous system. This interaction leads to the inhibition of neurotransmitter release, resulting in analgesia and euphoria. The compound also affects other opioid receptors, including kappa and delta receptors, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
Butyrfentanyl: Similar in structure but lacks the hydroxyl group.
4-Fluorobutyrfentanyl: Contains a fluorine atom instead of a hydroxyl group.
Fentanyl: The parent compound with a propionyl group instead of a butyryl group.
Uniqueness: Para-hydroxy Butyryl fentanyl is unique due to the presence of the hydroxyl group, which can influence its pharmacokinetic properties and metabolic pathways. This structural feature may also affect its potency and duration of action compared to other fentanyl analogs .
Propiedades
IUPAC Name |
N-(4-hydroxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-2-6-23(27)25(20-9-11-22(26)12-10-20)21-14-17-24(18-15-21)16-13-19-7-4-3-5-8-19/h3-5,7-12,21,26H,2,6,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPNQEXOJZKKKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101036982 |
Source


|
| Record name | p-Hydroxybutyryl fentanyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101036982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[2-[4-chloro-2-[3-fluoro-5-(trifluoromethyl)benzoyl]phenoxy]acetyl]amino]-2-fluoro-3-methylbenzoic acid](/img/structure/B10796923.png)
![(R)-3-[2,4-dioxo-1-(1,4,6-trimethyl-1H-indol-3-ylmethyl)-1,4-dihydro-2H-pyrido[3,2-d]pyrimidin-3-yl]-pentanoic acid](/img/structure/B10796930.png)
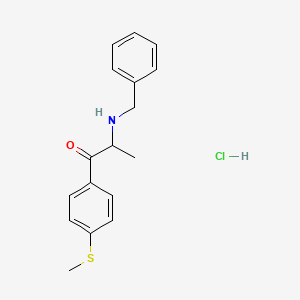
![(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B10796940.png)
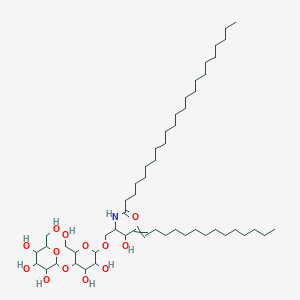
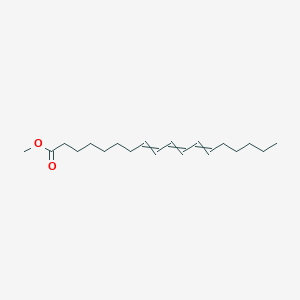
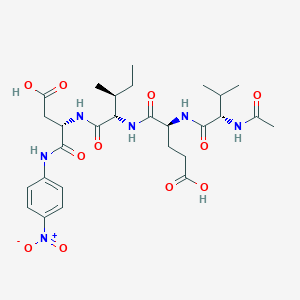
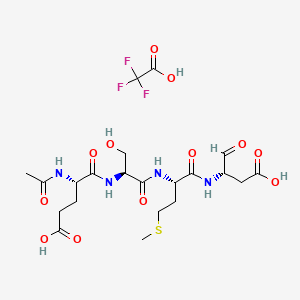

![3-[4-(Difluoromethoxy)phenyl]-5-[2-(3,4-difluorophenyl)-2-fluoroethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10796995.png)
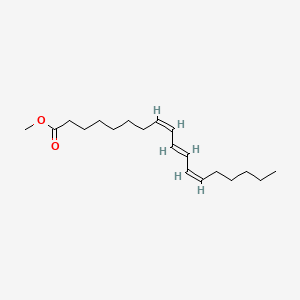
![3-[4-(Difluoromethoxy)phenyl]-5-naphthalen-2-yloxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797011.png)

![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10797025.png)
